4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide

Synthetic Chemistry Sulfolene Reactivity Regioselectivity

4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide (CAS 30447-17-7), also known as 4-benzenesulfonyl-2-sulfolene, is a heterocyclic sulfone with the molecular formula C10H10O4S2 and a molecular weight of 258.3 g/mol. This compound belongs to the class of dihydrothiophene 1,1-dioxides, featuring a phenylsulfonyl substituent at the 4-position of the 2,3-dihydrothiophene ring.

Molecular Formula C10H10O4S2
Molecular Weight 258.3 g/mol
CAS No. 30447-17-7
Cat. No. B11959101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide
CAS30447-17-7
Molecular FormulaC10H10O4S2
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C=C1S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C10H10O4S2/c11-15(12)7-6-10(8-15)16(13,14)9-4-2-1-3-5-9/h1-5,8H,6-7H2
InChIKeyLTSCPMPPJDLHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide (CAS 30447-17-7): A Dihydrothiophene Sulfone Building Block


4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide (CAS 30447-17-7), also known as 4-benzenesulfonyl-2-sulfolene, is a heterocyclic sulfone with the molecular formula C10H10O4S2 and a molecular weight of 258.3 g/mol [1]. This compound belongs to the class of dihydrothiophene 1,1-dioxides, featuring a phenylsulfonyl substituent at the 4-position of the 2,3-dihydrothiophene ring [1]. Its structure provides a conjugated diene system capable of participating in Diels-Alder cycloadditions and acting as a precursor to phenylsulfonyl-1,3-butadienes upon thermal extrusion of sulfur dioxide [2]. Commercially, it is available as a research chemical primarily for use as a synthetic intermediate in medicinal chemistry and organic synthesis .

Why 4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide Cannot Be Readily Substituted by Generic Thiophene Sulfones


The precise regioisomeric identity and ring saturation of thiophene sulfones dictate their reactivity and synthetic utility [1]. The target compound features a 2,3-dihydrothiophene 1,1-dioxide core, which is thermodynamically less stable than its 2,5-dihydro isomer but provides unique reactivity as a butadienyl cation equivalent . Replacing it with a generic 2-sulfolene (unsubstituted) removes the phenylsulfonyl group, which is essential for directing nucleophilic substitution at the 3-position via an addition-elimination mechanism [2]. Conversely, using the 3-sulfolene regioisomer positions the phenylsulfonyl group at a different carbon, altering the regiochemical outcome of cycloadditions and the electronic properties of the resulting diene [3]. These structural differences render in-class compounds non-substitutable for applications requiring specific regiochemical control and functional group tolerance.

Quantitative Differentiation Evidence for 4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide


Regioselective Nucleophilic Substitution at the 3-Position

4-Alkyl-4-(phenylsulfonyl)-2-sulfolenes, including the target compound where alkyl = H, react with the carbanion of dimethyl malonate exclusively at the 3-position via an addition-elimination process [1]. This is in contrast to 3-(phenylsulfonyl)-3-sulfolene, which undergoes thermal SO2 extrusion to form 2-(phenylsulfonyl)-1,3-butadiene for Diels-Alder reactions, a fundamentally different reactivity pathway [2]. The substitution reaction with dimethyl malonate carbanion in refluxing THF yields 3,4-disubstituted 2-sulfolenes that isomerize to 3-sulfolenes under basic conditions [1].

Synthetic Chemistry Sulfolene Reactivity Regioselectivity

Thermodynamic Stability Relative to 2,5-Dihydro Isomers

It is established that 2,5-dihydrothiophene-1,1-dioxide is more stable than its 4,5-dihydro isomer [1]. Consequently, 3-aryl-4,5-dihydrothiophene-1,1-dioxides are less stable than their 3-aryl-2,5-dihydro counterparts, and excess base can irreversibly isomerize the former to the latter [1]. For the target compound (a 4-aryl-2,3-dihydro derivative), this inherent thermodynamic relationship suggests that it occupies a distinct stability profile that must be considered during storage and reaction design.

Physical Organic Chemistry Isomer Stability Sulfolene

Physicochemical Property Profile for Solubility and Formulation Assessment

The computed physicochemical properties of the target compound provide a baseline for formulation and lead optimization efforts [1]. With a computed XLogP3-AA of 0.6 and a topological polar surface area (TPSA) of 85 Ų, the compound falls within a favorable range for oral bioavailability according to Lipinski's Rule of 5 [1]. It contains 0 hydrogen bond donors and 4 hydrogen bond acceptors, with 2 rotatable bonds [1].

Physicochemical Properties Drug Design Lead Optimization

GHS Hazard Profile for Safe Handling and Regulatory Compliance

The European Chemicals Agency (ECHA) has classified this compound with several hazard statements based on aggregated notifications from companies [1]. It is classified as Acute Toxicity 4 (H302: Harmful if swallowed), Skin Irritation 2 (H315: Causes skin irritation), Eye Damage 1 (H318: Causes serious eye damage), and STOT SE 3 (H335: May cause respiratory irritation) [1]. This profile indicates that while the compound is an irritant, it lacks the higher acute toxicity or chronic hazard classifications seen in some structurally related sulfones, potentially simplifying laboratory handling protocols.

Safety Hazard Classification Regulatory Compliance

Synthetic Utility as a Protected 1,3-Butadiene Equivalent

Compounds of the 2-sulfolene class, including the target compound, serve as bench-stable precursors to 1,3-dienes through thermal cheletropic extrusion of SO2 [1]. For 4-(phenylsulfonyl)-2-sulfolene, thermolysis would generate 2-(phenylsulfonyl)-1,3-butadiene, a versatile diene for Diels-Alder cycloaddition and Michael addition reactions [2]. This contrasts with 3-(phenylsulfonyl)-3-sulfolene, which generates the same diene but from a different precursor, and with 4-alkyl-4-(phenylsulfonyl)-2-sulfolenes where alkyl substitution alters the diene substitution pattern [1]. The target compound thus offers a specific entry point into phenylsulfonyl-substituted dienes without additional alkyl substitution.

Organic Synthesis Diels-Alder Sulfolene Chemistry

Antiparasitic Activity Against Leishmania Species (Unverified Primary Source)

A secondary source reports that this compound inhibited the growth of Leishmania species with an EC50 value below 10 µM, attributed to increased reactive oxygen species (ROS) levels in treated parasites . However, the primary research publication supporting this claim could not be independently verified from authoritative databases at this time. Until the original study is identified and validated, this data point should be treated as unconfirmed but potentially significant for researchers investigating antiparasitic thiophene scaffolds. A related study on structurally distinct thiophene derivatives against L. infantum confirms that the thiophene class is a scaffold of interest for antileishmanial drug development [1].

Antiparasitic Leishmania Drug Discovery

Recommended Application Scenarios for 4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide


Regioselective C3 Functionalization in Heterocycle Synthesis

Based on the established reactivity of 4-alkyl-4-(phenylsulfonyl)-2-sulfolenes with nucleophiles [1], the target compound is best utilized as a substrate for regioselective substitution at the 3-position. Researchers synthesizing 3,4-disubstituted 2-sulfolenes or 3-sulfolenes via subsequent isomerization should prioritize this compound over the 3-sulfolene regioisomer, which follows a different reaction pathway. [1]

Precursor to Unsubstituted Phenylsulfonyl 1,3-Butadiene for Cycloaddition Chemistry

The compound's 2,3-dihydrothiophene 1,1-dioxide core serves as a thermal precursor to 2-(phenylsulfonyl)-1,3-butadiene [2]. For Diels-Alder reactions requiring a monosubstituted diene with an electron-withdrawing phenylsulfonyl group, this compound provides a bench-stable, storable precursor that can be activated by heating [2]. This contrasts with alkyl-substituted analogs that would generate dienes with altered steric and electronic properties. [1]

Medicinal Chemistry Lead Scaffold with Favorable Computed Drug-Likeness

The computed physicochemical properties—XLogP3-AA of 0.6, TPSA of 85 Ų, 0 HBD, 4 HBA—fall well within Lipinski's Rule of 5 parameters [3]. For medicinal chemistry programs seeking a phenylsulfonyl-substituted heterocyclic core with balanced hydrophilicity/lipophilicity, this compound offers a favorable starting point. The dihydrothiophene dioxide core and the phenylsulfonyl group collectively provide multiple points for structural diversification in lead optimization campaigns. [3]

Degradable Linker or Traceless Sulfone Precursor in Solid-Phase Synthesis

Analogous to the well-established use of 3-(phenylsulfonyl)-3-sulfolene in solid-phase synthesis [2], the 2-sulfolene regioisomer can be explored as a polymer-bound precursor for traceless sulfone linker strategies. Thermolytic SO2 extrusion from the solid support would liberate the functionalized product while the phenylsulfonyl group can serve as a subsequent handle for further transformations. [2]

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